molecular formula C20H25NO3 B4140375 methyl 2-[(1-adamantylacetyl)amino]benzoate

methyl 2-[(1-adamantylacetyl)amino]benzoate

Cat. No. B4140375
M. Wt: 327.4 g/mol
InChI Key: JUKBKNATMZLVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(1-adamantylacetyl)amino]benzoate, also known as MAAB, is a synthetic compound that has shown promising results in various scientific research applications. It is a member of the adamantane family of compounds and is structurally similar to amantadine, a drug used to treat Parkinson's disease and influenza.

Mechanism of Action

Methyl 2-[(1-adamantylacetyl)amino]benzoate's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in viral replication and cancer cell growth. methyl 2-[(1-adamantylacetyl)amino]benzoate has been shown to inhibit the activity of the influenza virus's M2 protein, which is essential for viral replication. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cancer cell growth.
Biochemical and Physiological Effects:
methyl 2-[(1-adamantylacetyl)amino]benzoate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. methyl 2-[(1-adamantylacetyl)amino]benzoate has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

Methyl 2-[(1-adamantylacetyl)amino]benzoate's advantages for lab experiments include its low toxicity profile, its ability to inhibit the replication of viruses and cancer cells, and its potential neuroprotective effects. However, its limitations include its complex synthesis process, which requires specialized knowledge and equipment, and its mechanism of action, which is not fully understood.

Future Directions

There are several future directions for methyl 2-[(1-adamantylacetyl)amino]benzoate research. One direction is to further investigate its potential as an antiviral agent, particularly for the treatment of influenza and herpes simplex virus infections. Another direction is to investigate its potential as a cancer therapy, particularly for the treatment of solid tumors. Additionally, further research is needed to fully understand methyl 2-[(1-adamantylacetyl)amino]benzoate's mechanism of action and its potential neuroprotective effects.

Scientific Research Applications

Methyl 2-[(1-adamantylacetyl)amino]benzoate has been studied extensively for its potential use in various scientific research applications. It has been shown to have antiviral, anticancer, and neuroprotective properties. methyl 2-[(1-adamantylacetyl)amino]benzoate has been studied for its ability to inhibit the replication of the influenza virus and the herpes simplex virus. It has also been shown to have a cytotoxic effect on cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

methyl 2-[[2-(1-adamantyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-24-19(23)16-4-2-3-5-17(16)21-18(22)12-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKBKNATMZLVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[2-(1-adamantyl)acetyl]amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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